4'-Hexyl-3-(methoxymethyl)-2,2'-bithiophene
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Overview
Description
4’-Hexyl-3-(methoxymethyl)-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes. These compounds are characterized by the presence of two thiophene rings, which are sulfur-containing heterocycles. The addition of hexyl and methoxymethyl groups to the bithiophene core enhances its solubility and modifies its electronic properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hexyl-3-(methoxymethyl)-2,2’-bithiophene typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Hexyl Group: The hexyl group can be introduced via a Friedel-Crafts alkylation reaction, where hexyl chloride reacts with the bithiophene core in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the Methoxymethyl Group: The methoxymethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the bithiophene core with methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of 4’-Hexyl-3-(methoxymethyl)-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4’-Hexyl-3-(methoxymethyl)-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various electrophiles or nucleophiles; reactions are conducted in the presence of suitable catalysts or bases.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted bithiophenes depending on the reagents used
Scientific Research Applications
4’-Hexyl-3-(methoxymethyl)-2,2’-bithiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4’-Hexyl-3-(methoxymethyl)-2,2’-bithiophene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and oxidative stress, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hexylresorcinol: An organic compound with antiseptic and anesthetic properties.
4-Hexyl-3-thiosemicarbazide: A compound used in research for its potential biological activities.
Uniqueness
4’-Hexyl-3-(methoxymethyl)-2,2’-bithiophene stands out due to its unique combination of hexyl and methoxymethyl groups, which enhance its solubility and electronic properties. This makes it particularly valuable in the development of organic electronic materials and as a versatile building block in synthetic chemistry.
Properties
CAS No. |
918414-65-0 |
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Molecular Formula |
C16H22OS2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
2-(4-hexylthiophen-2-yl)-3-(methoxymethyl)thiophene |
InChI |
InChI=1S/C16H22OS2/c1-3-4-5-6-7-13-10-15(19-12-13)16-14(11-17-2)8-9-18-16/h8-10,12H,3-7,11H2,1-2H3 |
InChI Key |
RJVJLAHHYVDXNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CSC(=C1)C2=C(C=CS2)COC |
Origin of Product |
United States |
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